molecular formula C23H20ClN5O2 B2829327 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326881-31-5

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2829327
CAS No.: 1326881-31-5
M. Wt: 433.9
InChI Key: AAARNPSBENDQPA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group.

    Attachment of the ethoxybenzyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the pyridinyl group:

    Formation of the carboxamide group: This final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: In biological research, this compound can be used as a tool to study the mechanisms of action of triazole derivatives and their interactions with biological macromolecules.

    Materials Science: This compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately resulting in its observed biological effects. The exact molecular pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a pyridin-2-yl group instead of a pyridin-3-yl group, which may affect its binding affinity and specificity for certain biological targets.

    1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may be advantageous for certain applications.

Biological Activity

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, with CAS Number 1326881-31-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23_{23}H20_{20}ClN5_5O2_2
  • Molecular Weight : 433.9 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition :
    • It has been shown to inhibit certain enzymes, particularly those involved in neurodegenerative diseases. For instance, triazole derivatives often exhibit acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer's disease .
  • Antimitotic Activity :
    • Research indicates that this compound may induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase. This mechanism was observed in A549 lung cancer cells, suggesting its potential as an antitumor agent .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedIC50_{50} ValueNotes
AChE Inhibition0.13 µMHigh selectivity over butyrylcholinesterase (BuChE)
Antimitotic EffectsN/AInduces apoptosis in A549 cells
Neuroprotective EffectsN/APotential for cognitive enhancement

Case Studies

  • Neuroprotective Effects :
    A study highlighted the neuroprotective properties of triazole-containing compounds, including our target compound. These properties were linked to their ability to inhibit AChE effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive functions .
  • Anticancer Potential :
    In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines. The mechanism involves triggering apoptotic pathways and disrupting the cell cycle .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-2-31-20-7-3-5-16(13-20)14-26-23(30)21-22(17-6-4-12-25-15-17)29(28-27-21)19-10-8-18(24)9-11-19/h3-13,15H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARNPSBENDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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